molecular formula C8H12B2O4 B13134989 (1,2-Phenylenebis(methylene))diboronicacid

(1,2-Phenylenebis(methylene))diboronicacid

Cat. No.: B13134989
M. Wt: 193.81 g/mol
InChI Key: JOTLUNYMSDLKGP-UHFFFAOYSA-N
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Description

(1,2-Phenylenebis(methylene))diboronic acid is an organoboron compound characterized by the presence of two boronic acid groups attached to a phenylene ring via methylene linkers. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Phenylenebis(methylene))diboronic acid typically involves the reaction of a phenylene derivative with boronic acid precursors. One common method is the palladium-catalyzed coupling reaction, where a phenylene dibromide reacts with bis(pinacolato)diboron under specific conditions to yield the desired diboronic acid .

Industrial Production Methods: Industrial production of (1,2-Phenylenebis(methylene))diboronic acid may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (1,2-Phenylenebis(methylene))diboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include borate esters, boranes, and substituted phenylene derivatives .

Scientific Research Applications

(1,2-Phenylenebis(methylene))diboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1,2-Phenylenebis(methylene))diboronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid groups, which act as Lewis acids, accepting electron pairs from nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems .

Comparison with Similar Compounds

  • Phenylene-1,3-diboronic acid
  • Phenylene-1,4-diboronic acid
  • Pinacol boronic esters

Comparison: (1,2-Phenylenebis(methylene))diboronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and binding properties compared to other diboronic acids. For example, phenylene-1,3-diboronic acid and phenylene-1,4-diboronic acid have different spatial arrangements of boronic acid groups, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C8H12B2O4

Molecular Weight

193.81 g/mol

IUPAC Name

[2-(boronomethyl)phenyl]methylboronic acid

InChI

InChI=1S/C8H12B2O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4,11-14H,5-6H2

InChI Key

JOTLUNYMSDLKGP-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC=CC=C1CB(O)O)(O)O

Origin of Product

United States

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